molecular formula C8H6N2O3S B11891872 4-(Methylthio)-2-nitrobenzo[d]oxazole

4-(Methylthio)-2-nitrobenzo[d]oxazole

Katalognummer: B11891872
Molekulargewicht: 210.21 g/mol
InChI-Schlüssel: SKNXCDBGQHSNHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylthio)-2-nitrobenzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-2-nitrobenzo[d]oxazole typically involves the reaction of 2-aminophenol with methylthiol and a nitro-substituted benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like recrystallization or chromatography are used to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylthio)-2-nitrobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, ethanol as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Methylthio)-2-nitrobenzo[d]oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 4-(Methylthio)-2-nitrobenzo[d]oxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole: Lacks the nitro and methylthio groups, making it less reactive.

    2-Nitrobenzoxazole: Contains a nitro group but lacks the methylthio group.

    4-Methylthio-benzoxazole: Contains a methylthio group but lacks the nitro group.

Uniqueness

4-(Methylthio)-2-nitrobenzo[d]oxazole is unique due to the presence of both the nitro and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H6N2O3S

Molekulargewicht

210.21 g/mol

IUPAC-Name

4-methylsulfanyl-2-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H6N2O3S/c1-14-6-4-2-3-5-7(6)9-8(13-5)10(11)12/h2-4H,1H3

InChI-Schlüssel

SKNXCDBGQHSNHS-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC2=C1N=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.